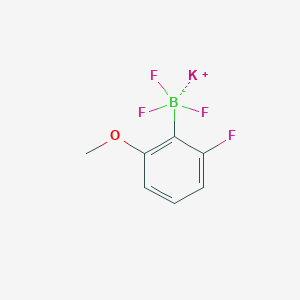

三氟(2-氟-6-甲氧基苯基)硼酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is a chemical compound with the molecular formula C7H6BF4KO . It is used in organic synthesis and as a pharmaceutical intermediate .

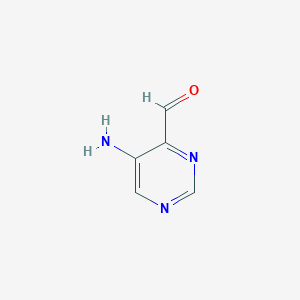

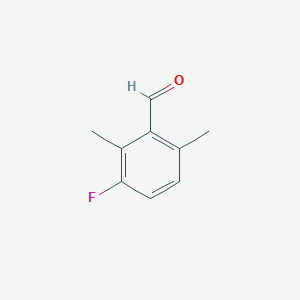

Molecular Structure Analysis

The molecular structure of Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate consists of a boron atom bonded to three fluorine atoms and a 2-fluoro-6-methoxyphenyl group . The potassium ion is associated with the complex but is not directly bonded to it .Physical and Chemical Properties Analysis

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is a solid at room temperature . It has a molecular weight of 232.03 g/mol . The melting point and other physical properties are not available in the sources I found.科学研究应用

有机合成中的应用

三氟(有机)硼酸钾,包括与三氟(2-氟-6-甲氧基苯基)硼酸钾类似的衍生物,已被证明是高度稳定且易于制备的有机硼化合物,在有机合成中展示了多功能的反应性。例如,它们已被有效地用于铑配合物催化的脱氢氨基酸酯的 1,4-加成反应中,从而以良好至高产率形成具有各种氨基保护基团的丙氨酸衍生物 (L. Navarre, Sylvain Darses, & J. Genêt, 2004)。该反应例证了这些化合物在合成氨基酸衍生物中的潜力,而氨基酸衍生物在药物和肽的开发中至关重要。

反应性和稳定性

三氟(有机)硼酸钾由于其增强的反应性和稳定性而被认为是传统有机硼试剂的有希望的替代品。它们不仅通过中间形成二氟硼烷表现出有趣的反应性,而且在与过渡金属的转金属反应中也表现出比硼酸或酯在许多反应中更具反应性。这使得它们成为交叉偶联反应中的有价值的工具,交叉偶联反应是有机合成中构建复杂分子的关键方法 (Sylvain Darses & Jean-Pierre Genet, 2003)。

对映选择性合成

三氟(有机)硼酸钾的用途延伸到对映选择性合成,在对映选择性合成中,它们已被用于铑催化的 α,β-不饱和酯的 1,4-加成反应,以高产率和高达 96% 的对映体过量提供迈克尔加合物。这突出了它们在合成手性分子中的作用,而手性分子在制药行业中对于开发具有特定对映体性质的药物非常重要 (L. Navarre, Mathieu Pucheault, Sylvain Darses, & J. Genêt, 2005)。

作用机制

Target of Action

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate, also known as POTASSIUM TRIFLUORO(2-FLUORO-6-METHOXYPHENYL)BORANUIDE, is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organoboron reagents involved in these reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid surrogate . It interacts with its targets by transferring formally nucleophilic organic groups from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The compound affects the carbon-carbon bond formation in Suzuki-Miyaura cross-coupling reactions . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Result of Action

The result of the compound’s action is the successful formation of new carbon-carbon bonds in the target molecules . This enables the synthesis of a wide array of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. It is known to be stable in oxidative conditions . It should be stored away from oxidizing agents and kept in a cool, dry, and well-ventilated condition .

属性

IUPAC Name |

potassium;trifluoro-(2-fluoro-6-methoxyphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF4O.K/c1-13-6-4-2-3-5(9)7(6)8(10,11)12;/h2-4H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODINMXYDSUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1F)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)

![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)